

Spectroscopic Profile of 3-Acryloyl-2-oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acryloyl-2-oxazolidinone

Cat. No.: B1245777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, **3-Acryloyl-2-oxazolidinone**. The information presented herein is crucial for the unambiguous identification and characterization of this compound, which is of significant interest in organic synthesis and drug discovery. This document summarizes key spectroscopic data in clearly structured tables and outlines detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Acryloyl-2-oxazolidinone**.

Table 1: ^1H NMR Spectroscopic Data of **3-Acryloyl-2-oxazolidinone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.45	dd	17.0, 10.5	1H	-CH=CH ₂
6.51	dd	17.0, 1.5	1H	-CH=CH ₂ (trans)
5.92	dd	10.5, 1.5	1H	-CH=CH ₂ (cis)
4.45	t	8.0	2H	-N-CH ₂ -
4.02	t	8.0	2H	-O-CH ₂ -

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of **3-Acryloyl-2-oxazolidinone**

Chemical Shift (δ) ppm	Assignment
165.4	C=O (acryloyl)
153.2	C=O (oxazolidinone)
132.4	-CH=CH ₂
127.8	-CH=CH ₂
62.1	-O-CH ₂ -
45.3	-N-CH ₂ -

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of **3-Acryloyl-2-oxazolidinone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1778	Strong	C=O stretch (oxazolidinone)
1685	Strong	C=O stretch (acrylamide)
1620	Medium	C=C stretch (alkene)
1380	Strong	C-N stretch
1230	Strong	C-O stretch

Table 4: Mass Spectrometry (MS) Data of **3-Acryloyl-2-oxazolidinone**

m/z	Relative Intensity (%)	Assignment
141	-	[M] ⁺ (Molecular Ion)
86	-	[M - C ₃ H ₃ O] ⁺
55	-	[C ₃ H ₃ O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

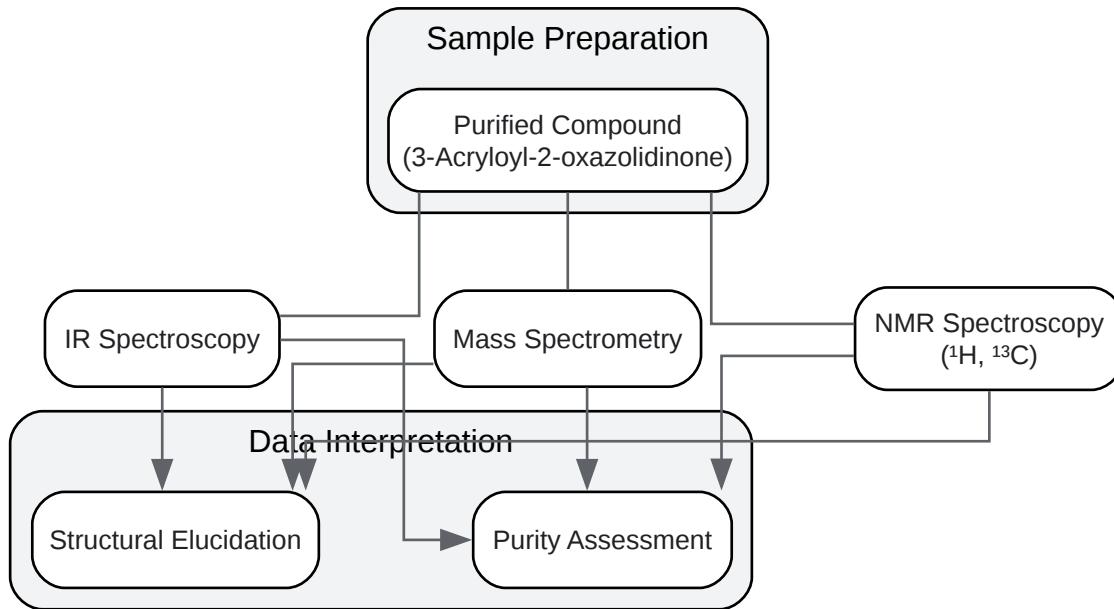
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **3-Acryloyl-2-oxazolidinone** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum.

A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **3-Acryloyl-2-oxazolidinone** is placed on a diamond attenuated total reflectance (ATR) crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. 32 scans are co-added to generate the final spectrum.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Acryloyl-2-oxazolidinone**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Acryloyl-2-oxazolidinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1245777#spectroscopic-data-nmr-ir-ms-of-3-acryloyl-2-oxazolidinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com